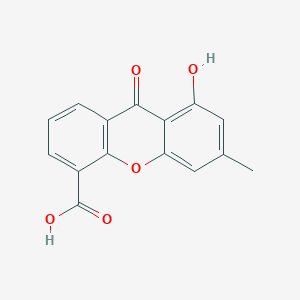
8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid is a member of the xanthone family, which are known for their diverse biological activities. This compound is characterized by its xanthene core structure, which is a tricyclic aromatic system. Xanthones are found in various natural sources, including plants and fungi, and have been studied for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of 2-hydroxybenzoic acid derivatives with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the xanthene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at position 9 can be reduced to form a hydroxyl group.
Substitution: The carboxylic acid group at position 4 can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Formation of 8-oxo-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid.
Reduction: Formation of 8-hydroxy-6-methyl-9-hydroxy-9H-xanthene-4-carboxylic acid.
Substitution: Formation of esters or amides of this compound.
Scientific Research Applications
8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at position 8 can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid can be compared with other similar xanthone derivatives:
8-Hydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid: Differing in the position of the carboxylic acid group and the presence of a hydroxymethyl group.
7,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Differing in the position and number of hydroxyl groups.
3,8-Dihydroxy-2-methyl-9-oxo-9H-xanthene-4-carboxylic acid methyl ester: Differing in the position of the hydroxyl and methyl groups and the presence of a methyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61822-25-1 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
8-hydroxy-6-methyl-9-oxoxanthene-4-carboxylic acid |
InChI |
InChI=1S/C15H10O5/c1-7-5-10(16)12-11(6-7)20-14-8(13(12)17)3-2-4-9(14)15(18)19/h2-6,16H,1H3,(H,18,19) |
InChI Key |
HWAJZFSQDWYDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















